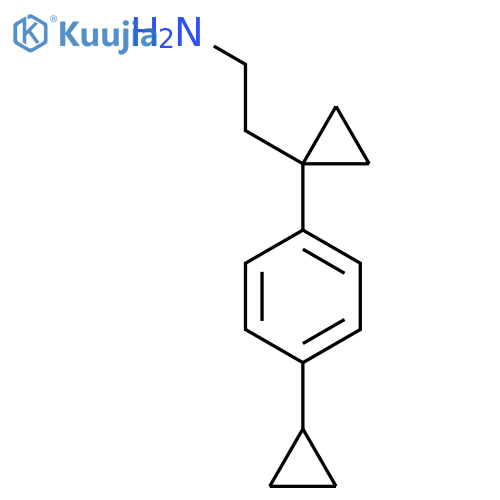

Cas no 2229535-80-0 (2-1-(4-cyclopropylphenyl)cyclopropylethan-1-amine)

2-1-(4-cyclopropylphenyl)cyclopropylethan-1-amine 化学的及び物理的性質

名前と識別子

-

- 2-1-(4-cyclopropylphenyl)cyclopropylethan-1-amine

- 2-[1-(4-cyclopropylphenyl)cyclopropyl]ethan-1-amine

- EN300-1777235

- 2229535-80-0

-

- インチ: 1S/C14H19N/c15-10-9-14(7-8-14)13-5-3-12(4-6-13)11-1-2-11/h3-6,11H,1-2,7-10,15H2

- InChIKey: WNGFAUQPYSXJGN-UHFFFAOYSA-N

- ほほえんだ: NCCC1(C2C=CC(=CC=2)C2CC2)CC1

計算された属性

- せいみつぶんしりょう: 201.151749610g/mol

- どういたいしつりょう: 201.151749610g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 220

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26Ų

- 疎水性パラメータ計算基準値(XlogP): 3.2

2-1-(4-cyclopropylphenyl)cyclopropylethan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1777235-0.5g |

2-[1-(4-cyclopropylphenyl)cyclopropyl]ethan-1-amine |

2229535-80-0 | 0.5g |

$1632.0 | 2023-09-20 | ||

| Enamine | EN300-1777235-0.1g |

2-[1-(4-cyclopropylphenyl)cyclopropyl]ethan-1-amine |

2229535-80-0 | 0.1g |

$1496.0 | 2023-09-20 | ||

| Enamine | EN300-1777235-10.0g |

2-[1-(4-cyclopropylphenyl)cyclopropyl]ethan-1-amine |

2229535-80-0 | 10g |

$7312.0 | 2023-05-27 | ||

| Enamine | EN300-1777235-10g |

2-[1-(4-cyclopropylphenyl)cyclopropyl]ethan-1-amine |

2229535-80-0 | 10g |

$7312.0 | 2023-09-20 | ||

| Enamine | EN300-1777235-5.0g |

2-[1-(4-cyclopropylphenyl)cyclopropyl]ethan-1-amine |

2229535-80-0 | 5g |

$4930.0 | 2023-05-27 | ||

| Enamine | EN300-1777235-2.5g |

2-[1-(4-cyclopropylphenyl)cyclopropyl]ethan-1-amine |

2229535-80-0 | 2.5g |

$3332.0 | 2023-09-20 | ||

| Enamine | EN300-1777235-1g |

2-[1-(4-cyclopropylphenyl)cyclopropyl]ethan-1-amine |

2229535-80-0 | 1g |

$1701.0 | 2023-09-20 | ||

| Enamine | EN300-1777235-0.05g |

2-[1-(4-cyclopropylphenyl)cyclopropyl]ethan-1-amine |

2229535-80-0 | 0.05g |

$1428.0 | 2023-09-20 | ||

| Enamine | EN300-1777235-1.0g |

2-[1-(4-cyclopropylphenyl)cyclopropyl]ethan-1-amine |

2229535-80-0 | 1g |

$1701.0 | 2023-05-27 | ||

| Enamine | EN300-1777235-0.25g |

2-[1-(4-cyclopropylphenyl)cyclopropyl]ethan-1-amine |

2229535-80-0 | 0.25g |

$1564.0 | 2023-09-20 |

2-1-(4-cyclopropylphenyl)cyclopropylethan-1-amine 関連文献

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

-

2. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785

-

Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597

-

Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756

-

Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515

-

Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117

-

Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356

-

Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310

2-1-(4-cyclopropylphenyl)cyclopropylethan-1-amineに関する追加情報

Introduction to 2-1-(4-cyclopropylphenyl)cyclopropylethan-1-amine (CAS No. 2229535-80-0)

2-1-(4-cyclopropylphenyl)cyclopropylethan-1-amine, identified by its Chemical Abstracts Service (CAS) number 2229535-80-0, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule, featuring a unique structural motif combining cyclopropyl and phenyl rings, has garnered attention due to its potential applications in drug discovery and medicinal chemistry. The presence of a secondary amine functionality at the ethyl chain terminus further enhances its utility as a synthetic intermediate or lead compound.

The structural framework of 2-1-(4-cyclopropylphenyl)cyclopropylethan-1-amine consists of a cyclopropylethanone backbone substituted with a 4-cyclopropylphenyl group. This arrangement creates a rigid scaffold that may contribute to favorable pharmacokinetic properties, such as improved solubility and metabolic stability. The cyclopropyl group, in particular, is known for its ability to enhance binding affinity and selectivity in biological targets, making this compound a promising candidate for further exploration.

In recent years, there has been growing interest in the development of novel heterocyclic compounds for therapeutic applications. The 2-1-(4-cyclopropylphenyl)cyclopropylethan-1-amine structure aligns well with this trend, as it incorporates elements commonly found in bioactive molecules. For instance, the phenyl ring can serve as a key pharmacophore for interacting with biological receptors, while the cyclopropyl moiety can modulate electronic properties and binding interactions.

One of the most compelling aspects of 2-1-(4-cyclopropylphenyl)cyclopropylethan-1-amine is its potential role in the development of small-molecule inhibitors targeting enzyme-mediated pathways. Enzymes such as kinases and proteases are critical regulators of cellular processes and are frequently implicated in diseases like cancer and inflammatory disorders. The structural features of this compound make it an attractive scaffold for designing molecules that can selectively inhibit these enzymes without off-target effects.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes and affinities of small molecules like 2-1-(4-cyclopropylphenyl)cyclopropylethan-1-amine with high accuracy. Molecular docking studies have suggested that this compound may interact with specific pockets on target enzymes, potentially leading to the development of novel therapeutics. These computational predictions are complemented by experimental validation, which has confirmed the efficacy of related compounds in preclinical studies.

The synthesis of 2-1-(4-cyclopropylphenyl)cyclopropylethan-1-amine presents an interesting challenge due to its complex structural features. Traditional synthetic routes involve multi-step reactions that require careful optimization to ensure high yield and purity. However, recent innovations in synthetic methodology have made it possible to access such compounds more efficiently. For example, transition-metal-catalyzed cross-coupling reactions have been employed to construct the cyclopropyl and phenyl moieties in a single step, significantly reducing the overall synthetic complexity.

In addition to its pharmaceutical potential, 2-1-(4-cyclopropylphenyl)cyclopropylethan-1-amine has been explored for its role as an intermediate in the synthesis of more complex molecules. Its unique structural features make it a versatile building block for designing derivatives with enhanced biological activity. For instance, modifications at the amine or phenyl rings can be performed to fine-tune pharmacological properties such as potency, selectivity, and bioavailability.

The growing body of research on 2-1-(4-cyclopropylphenyl)cyclopropylethan-1-amine underscores its importance as a chemical entity with broad applications in drug discovery and medicinal chemistry. As our understanding of biological pathways continues to expand, compounds like this one will play an increasingly critical role in developing next-generation therapeutics. Future studies may focus on exploring their mechanisms of action and optimizing their pharmacological profiles for clinical translation.

In conclusion, 2-1-(4-cyclopropylphenyl)cyclopropylethan-1-amine (CAS No. 2229535-80-0) represents a promising compound with significant potential in pharmaceutical research. Its unique structure, combined with its synthetic accessibility and biological relevance, makes it a valuable asset for chemists and biologists alike. As research progresses, this molecule is likely to contribute to advancements in drug discovery and therapeutic development.

2229535-80-0 (2-1-(4-cyclopropylphenyl)cyclopropylethan-1-amine) 関連製品

- 2034587-51-2(2-fluoro-N-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]benzamide)

- 37014-27-0(3-(2-bromoethyl)-1,3-thiazolidine-2,4-dione)

- 151890-10-7(3,5-Diisothiocyanatobenzoic Acid)

- 637751-23-6(4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl N,N-diethylcarbamate)

- 2228732-92-9(2-(4-bromo-2-methoxyphenyl)methyloxirane)

- 1804105-60-9(Methyl 2-(2-chloropropanoyl)-5-cyanobenzoate)

- 2580096-06-4(tert-butyl (1R,5R)-3-azabicyclo3.1.0hexane-1-carboxylate)

- 1890012-36-8(5-(oxan-3-yl)-1,2-oxazole-3-carboxylic acid)

- 1935937-21-5(3,4-dimethyl-6',7'-dihydro-5'H-spirocyclobutane-1,4'-thieno3,2-cpyridine)

- 2172464-25-2(1-(4-chloro-3-methylphenyl)methyl-3-methylcyclobutan-1-ol)